molecular formula C24H23N3O2S B2772166 5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1040654-88-3

5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B2772166
CAS No.: 1040654-88-3
M. Wt: 417.53
InChI Key: DJTZYRVEBVLEMW-UHFFFAOYSA-N
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Description

5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with an oxazole ring, and it is further substituted with benzyl, methyl, and sulfanyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

5-benzyl-4-methyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15-9-7-8-12-19(15)23-26-21(17(3)29-23)14-30-24-25-16(2)20(22(28)27-24)13-18-10-5-4-6-11-18/h4-12H,13-14H2,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTZYRVEBVLEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol involves multiple steps, including the formation of the pyrimidine and oxazole rings, followed by the introduction of the benzyl, methyl, and sulfanyl groups. The synthetic route typically starts with the preparation of the pyrimidine ring through a condensation reaction between appropriate precursors. The oxazole ring is then formed via cyclization reactions. Finally, the benzyl, methyl, and sulfanyl groups are introduced through substitution reactions under specific conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen peroxide, lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Compared to other similar compounds, 5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol has unique structural features that contribute to its distinct properties. Similar compounds include:

The unique combination of the pyrimidine and oxazole rings, along with the specific substituents, makes this compound distinct and valuable for various scientific applications.

Biological Activity

The compound 5-benzyl-6-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 370.47 g/mol. The structural framework consists of a pyrimidine ring substituted with a benzyl group and a thiazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine and oxazole rings, followed by the introduction of the benzyl and methyl groups. The synthetic route often utilizes reagents such as alkyl halides and thiols to achieve the desired structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM .

Table 1: Antimicrobial Activity Data

MicroorganismMIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Micrococcus luteusVaries
Candida speciesVaries

Cytotoxicity Studies

In vitro cytotoxicity assessments using MTT assays on human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines revealed that the compound possesses moderate cytotoxic effects, indicating potential for therapeutic applications where selective toxicity is desirable .

Molecular docking studies have elucidated the binding interactions of this compound with critical bacterial enzymes such as DNA gyrase and MurD. The binding energies suggest strong interactions facilitated by hydrogen bonds and hydrophobic interactions, which are crucial for its antibacterial efficacy .

Case Studies

  • Study on Antifungal Activity : A recent investigation highlighted the antifungal properties of the compound against various Candida species. The results indicated that it could inhibit fungal growth effectively, suggesting a dual action against both bacterial and fungal pathogens .
  • Evaluation in Drug-Likeness : Computational studies assessing ADME (Absorption, Distribution, Metabolism, Excretion) properties indicated that this compound meets several criteria for drug-likeness, making it a candidate for further development in pharmaceutical applications .

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